

Physicochemical Profiling & Handling: 4-Hydroxy-8-methoxycinnoline

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Compound of Interest

| | |
|----------------|------------------------------|
| Compound Name: | 4-Hydroxy-8-methoxycinnoline |
| CAS No.: | 90417-27-9 |
| Cat. No.: | B184827 |

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Executive Summary

This guide provides a comprehensive technical analysis of **4-Hydroxy-8-methoxycinnoline** (CAS: Derivative of 20863-69-6), a critical heterocyclic scaffold often utilized in the development of kinase inhibitors, PDE inhibitors, and anti-infectives.

Crucial Scientific Note: While chemically nomenclatured as a "hydroxy" compound, this molecule exists predominantly as the 8-methoxycinnolin-4(1H)-one tautomer in the solid state and polar solutions. This distinction is the primary driver of its solubility, melting point, and stability profile. Failure to account for this tautomeric equilibrium is a common source of error in early-stage formulation and analytical method development.

Part 1: Molecular Identity & Tautomeric Landscape

To understand the solubility of this compound, one must first understand its electronic structure. Unlike simple phenols, the 4-hydroxycinnoline system is subject to lactam-lactim tautomerism.

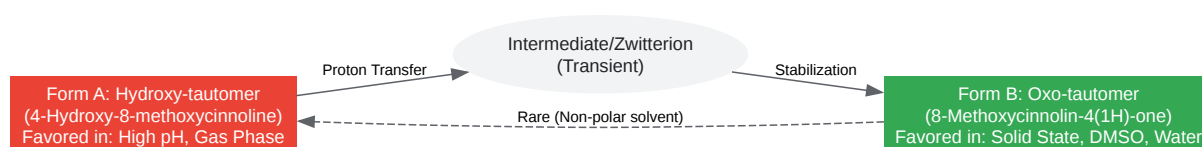
The Tautomeric Equilibrium

In the solid state and in polar aprotic solvents (e.g., DMSO, DMF), the equilibrium shifts strongly toward the oxo-form (B) due to the stabilization provided by the adjacent nitrogen (N1). The hydroxy-form (A) is generally a minor contributor, relevant only in high-pH aqueous solutions or specific non-polar environments.

Implication: The compound exhibits high crystal lattice energy (high melting point) and poor solubility in low-polarity organic solvents (Hexane, DCM) due to strong intermolecular hydrogen bonding (N-H...O=C) of the oxo-form.

Visualization of Tautomerism

The following diagram illustrates the proton transfer equilibrium that dictates the physicochemical behavior of the molecule.



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Figure 1: Lactam-lactim tautomeric equilibrium. The oxo-form (green) is the dominant species handling and formulation.

Part 2: Solubility Profile

Solubility Matrix

The 8-methoxy substituent adds electron density to the ring but does not significantly enhance water solubility compared to the parent cinnoline. The compound behaves as an amphoteric solid.

| Solvent System | Solubility Rating | Mechanistic Insight |
|------------------|------------------------|--|
| Water (pH 7) | Very Low (< 0.1 mg/mL) | Neutral oxo-form dominates; high lattice energy prevents dissolution. |
| 0.1 N HCl | High (> 10 mg/mL) | Protonation of N1/N2 creates a cationic species, breaking the crystal lattice. |
| 0.1 N NaOH | Moderate/High | Deprotonation of the amide-like NH (or OH) forms an anionic salt. |
| DMSO / DMF | High (> 20 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the polar oxo-form. |
| Methanol/Ethanol | Moderate | Soluble, especially upon heating; protic nature supports H-bonding. |
| DCM / Chloroform | Low | Insufficient polarity to overcome lattice energy. |
| Hexane / Toluene | Negligible | Lipophilic mismatch. |

Protocol: Thermodynamic Solubility Determination

Objective: Determine the equilibrium solubility in a specific buffer or solvent.

- Preparation: Weigh ~10 mg of **4-Hydroxy-8-methoxycinnoline** into a 4 mL amber glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).
- Equilibration:
 - Agitate at 25°C for 24 hours (shaking incubator at 200 rpm).

- Visual Check: Ensure undissolved solid remains. If clear, add more solid.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 μm PVDF filter (pre-saturated).
- Quantification: Dilute the supernatant with Mobile Phase (see Section 4) and analyze via HPLC-UV against a standard curve.
- Calculation:

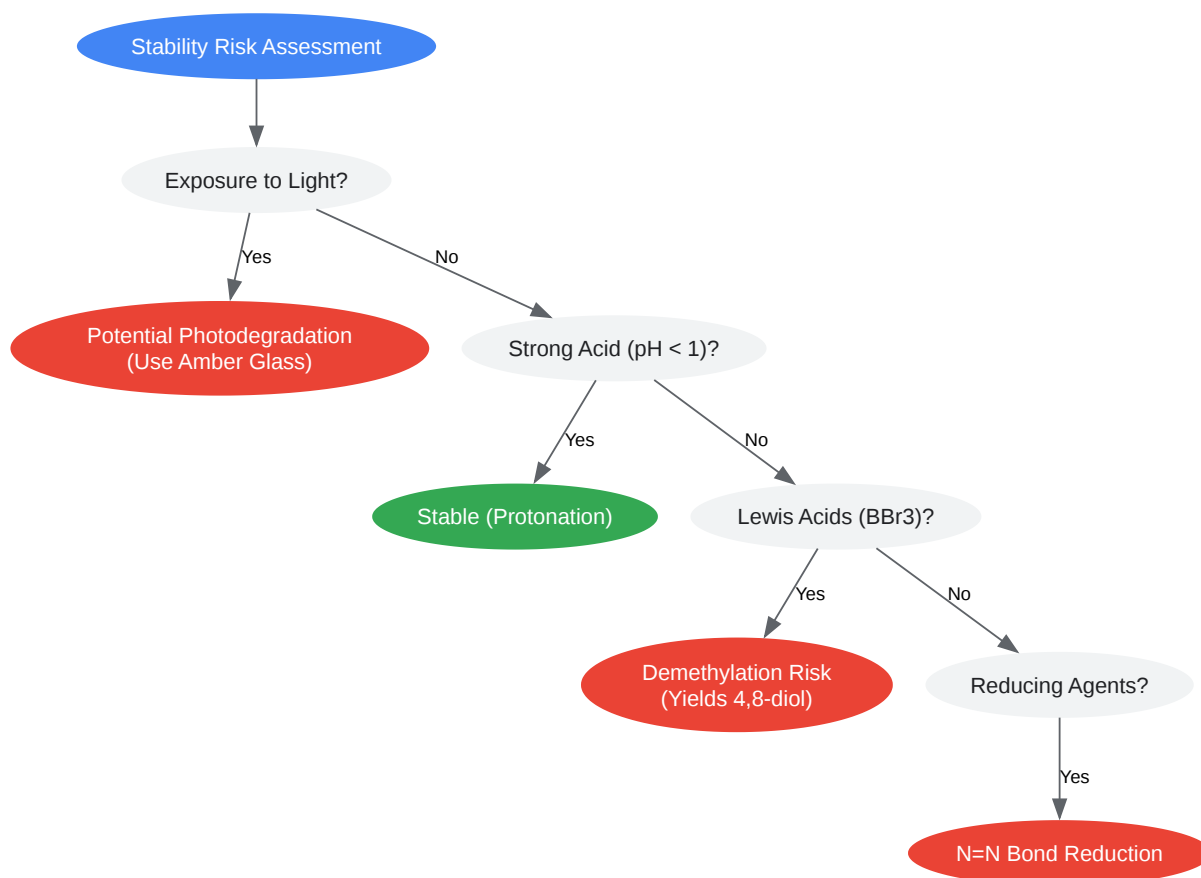
Part 3: Stability Assessment

Degradation Pathways

The cinnoline core is robust, but the 8-methoxy and 4-oxo functionalities introduce specific vulnerabilities.

- Oxidative Stability: Generally stable. The 8-methoxy group activates the benzene ring, making it theoretically susceptible to electrophilic aromatic substitution, but resistant to ambient oxidation.
- Hydrolytic Stability: Highly stable. The amide-like bond in the ring is part of an aromatic system and does not hydrolyze under standard aqueous conditions (pH 1-13).
- Photostability: Caution Required. Heterocyclic N-oxides and cinnolinones can be photosensitive. The electron-rich 8-OMe group may facilitate photo-oxidation or dimerization under high-intensity UV light.
 - Recommendation: Store in amber vials; protect from direct sunlight.
- Chemical Incompatibility:
 - Strong Lewis Acids (e.g., BBr_3 , AlCl_3): Will cause demethylation of the 8-OMe group to form 4,8-dihydroxycinnoline.
 - Reducing Agents (e.g., Zn/HCl , H_2/Pd): Risk of reducing the $\text{N}=\text{N}$ bond to form dihydrocinnolines or ring-opening to indoles (Richter-type reduction).

Stability Decision Tree



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Figure 2: Stability logic flow. Red nodes indicate degradation risks.

Part 4: Analytical Methodology

To accurately monitor stability and solubility, a validated HPLC method is required. The following parameters are optimized for the polarity of the cinnolinone scaffold.

HPLC-UV/MS Protocol

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
Note: A standard C18 is sufficient; end-capping is preferred to reduce tailing caused by the basic nitrogen.
- Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polarity)
 - 2-10 min: 5%
60% B
 - 10-12 min: 60%
95% B
- Flow Rate: 1.0 mL/min.
- Detection:
 - UV: 254 nm (Aromatic ring) and 310-320 nm (Conjugated system specific to cinnolines).
 - MS: ESI Positive Mode (Look for Da).

Storage & Handling Recommendations

- Storage: -20°C for long-term; 2-8°C for working stocks. Keep desiccated.
- Container: Amber glass (Type I) with PTFE-lined screw cap.
- Reconstitution: Dissolve in 100% DMSO to create a stock (e.g., 10 mM), then dilute into aqueous buffers immediately prior to use to avoid precipitation.

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